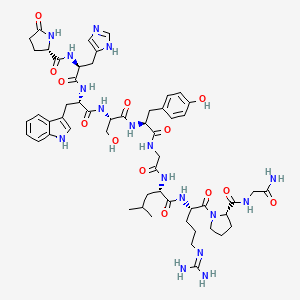
N-Methylisobutylamine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of N-Methylisobutylamine consists of 5 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The InChI Key for this compound is QKYWADPCTHTJHQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 0.7±0.1 g/cm3 . The boiling point of this compound is 73.0±8.0 °C at 760 mmHg . The compound has a molar refractivity of 28.8±0.3 cm3 . It has 1 H-bond acceptor and 1 H-bond donor .Wissenschaftliche Forschungsanwendungen
Reductive Amination for N-Methyl- and N-Alkylamines Synthesis : N-Methyl- and N-alkylamines are vital in academic research and industrial production, particularly in life-science molecules. A study by Senthamarai et al. (2018) highlighted an efficient reductive amination process using Co3O4-based catalysts for synthesizing N-methylated and N-alkylated amines. This method is cost-effective and leverages earth-abundant metal-based catalysts, enhancing the accessibility and sustainability of amine synthesis (Senthamarai et al., 2018).
Fluorescent, Chemiluminescent, and Enzyme Labeling in Hybridization Assays : Urdea et al. (1988) described the synthesis of a N4-alkylamino deoxycytidine derivative, which, after being incorporated into oligonucleotide probes, allowed for fluorescent, chemiluminescent, and enzyme labeling. This development is crucial for DNA hybridization assays, enhancing the detection limits and reducing nonspecific binding (Urdea et al., 1988).
Force Field for Predicting Properties of Primary Amines : A study by Orozco et al. (2011) developed a new anisotropic united atom force field (AUA4) to predict the phase equilibrium and transport properties of various primary amines, including N-methyl- and N-alkylamines. This research is significant for understanding the thermodynamic and transport properties of amines, which is essential for their application in different scientific fields (Orozco et al., 2011).
Chemiluminescence Labeling for DNA Methylation Analysis : The work of Ma et al. (2016) introduced a method for quantifying 5-hydroxymethylcytosine in DNA based on selective electrogenerated chemiluminescence (ECL) labeling. This method, utilizing N-(4-aminobutyl)-N-ethylisoluminol, provides a highly sensitive and specific way to study DNA methylation, a critical process in cellular regulation (Ma et al., 2016).
Screening N-Nitrosamines in Pharmaceuticals : A study by Kao et al. (2022) developed a substructure-based screening method using open-source software to evaluate the risk of N-nitrosamine impurities in drug substances, including N-methylisobutylamine. This approach is essential for ensuring pharmaceutical safety and quality control (Kao et al., 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
N-Methylisobutylamine is an organic compound that is used as a pharmaceutical intermediate The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
It is known that this compound is involved in the synthesis of various compounds as an intermediate , but the specific pathways and their downstream effects are not well-understood
Result of Action
It is known that this compound is used as a pharmaceutical intermediate
Eigenschaften
IUPAC Name |
N,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-5(2)4-6-3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYWADPCTHTJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060802 | |
| Record name | 1-Propanamine, N,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
625-43-4 | |
| Record name | Methylisobutylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylisobutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, N,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanamine, N,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylisobutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLISOBUTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X408YTO5HA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















